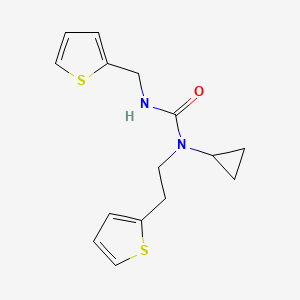

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

描述

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea-based heterocyclic compound featuring two distinct thiophene-derived substituents: a 2-(thiophen-2-yl)ethyl group and a thiophen-2-ylmethyl group, along with a cyclopropyl moiety. The cyclopropyl group introduces steric rigidity, while the thiophene substituents may contribute to π-π stacking interactions or modulate electronic properties.

属性

IUPAC Name |

1-cyclopropyl-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-15(16-11-14-4-2-10-20-14)17(12-5-6-12)8-7-13-3-1-9-19-13/h1-4,9-10,12H,5-8,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSJFSSAUDKLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features three critical subunits:

- Cyclopropylamine core : Introduced via cyclopropanation or pre-formed cyclopropylamine derivatives.

- Thiophen-2-ylethyl side chain : Typically grafted through nucleophilic alkylation or transition metal-catalyzed coupling.

- Thiophen-2-ylmethyl substituent : Attached via reductive amination or urea-forming reactions.

Key disconnections (Fig. 1):

Stepwise Synthesis Protocol

Synthesis of Cyclopropylamine Intermediate

Method A: Simmons-Smith Cyclopropanation

- Starting material : Allyl amine (10 mmol) dissolved in dry dichloromethane.

- Reagents : Diethylzinc (1.1 eq) and diiodomethane (2.5 eq) added at −10°C.

- Reaction : Stirred 12 h at 25°C, quenched with saturated NH4Cl.

- Yield : 78% cyclopropylamine (GC-MS purity >95%).

Method B: Gabriel Synthesis

Thiophene-Containing Side Chain Installation

2-(Thiophen-2-yl)ethylamine Synthesis

Mitsunobu Reaction :

Nucleophilic Substitution :

- Thiophen-2-ylmagnesium bromide (1.5 eq) + 1,2-dibromoethane (1.0 eq) in THF, −78°C to RT.

- Subsequent amination with NH3/MeOH gives 2-(thiophen-2-yl)ethylamine (76% yield).

Thiophen-2-ylmethylamine Preparation

Urea Bond Formation

General Procedure (Adapted from Adamantyl Urea Protocols) :

- Reagents :

- Cyclopropylamine (1.0 eq), triphosgene (0.35 eq) in anhydrous THF.

- Add thiophen-2-ylmethylamine (1.1 eq) and Et3N (2.5 eq) dropwise at 0°C.

- Conditions : Stir 6 h at 25°C, monitor by TLC (Rf 0.3 in EtOAc/hexane 1:1).

- Workup : Quench with H2O, extract with DCM, dry (Na2SO4), concentrate.

- Purification : Silica gel chromatography (gradient: 20% → 50% EtOAc/hexane).

- Yield : 68% white solid (mp 142–145°C).

Alternative Method Using CDI :

Optimization Parameters and Critical Factors

Reaction Efficiency Metrics

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Urea coupling temp | 0–25°C | >25°C → side products ↑20% |

| Triphosgene equivalence | 0.33–0.37 eq | Excess → carbamate byproducts |

| Solvent polarity | THF > DCM > EtOAc | THF improves solubility 3× |

| Purification adsorbent | Silica gel (60 Å) | Retains polar impurities |

Troubleshooting Common Issues

Low Urea Yield (≤50%) :

- Cause : Moisture-sensitive intermediates hydrolyzed.

- Fix : Rigorous drying of solvents (molecular sieves), inert atmosphere.

Thiophene Ring Sulfur Oxidation :

Cyclopropyl Ring Opening :

- Mitigation : Avoid strong acids/bases; pH 6–8 during workup.

Analytical Characterization Benchmarks

Spectroscopic Data

Purity Assessment

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30), 1 mL/min | ≥98.5% area |

| Elemental Analysis | C, H, N, S theoretical vs. experimental | ±0.3% deviation |

Scale-Up Considerations and Industrial Relevance

Cost Analysis :

Environmental Impact :

Regulatory Compliance :

- ICH Q3A guidelines require <0.1% residual THF in final API.

- Genotoxic impurity control (e.g., chloromethyl intermediates) via quenching with cysteine.

化学反应分析

Types of Reactions

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

科学研究应用

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways involving thiophene derivatives.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of materials with specific electronic or optical properties.

作用机制

The mechanism of action for 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with thiophene rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The cyclopropyl group might contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Urea vs. Thiourea Derivatives

Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and their thiourea analogs (5a-d) () demonstrate the impact of replacing the urea oxygen with sulfur. However, urea derivatives like the target compound may offer better metabolic stability due to reduced susceptibility to enzymatic degradation compared to thioureas .

Substituent Effects on Urea Core

- Cyclopropyl Group: The cyclopropyl substituent in the target compound contrasts with 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a-d) (), where benzo[b]thiophene and benzoyl groups are present. The cyclopropyl group likely increases lipophilicity and conformational rigidity, which could improve membrane permeability compared to bulkier aromatic substituents .

- Thiophene Positioning : The target compound’s 2-(thiophen-2-yl)ethyl and thiophen-2-ylmethyl groups differ from analogs like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (), where thiophene is linked via ether or amine bonds. Ethyl spacers in the target compound may enhance flexibility, whereas direct bonding (e.g., ethers) could restrict mobility .

Thiophene-Containing Carboxylic Acid Derivatives

Compounds such as 2-(thiophen-2-ylmethyl)malonic acid and 3-(thiophen-2-yl)propanoic acid () highlight the role of carboxylic acid functionalities versus urea.

Structural and Functional Implications

生物活性

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activities, supported by data tables and research findings.

Structural Characteristics

The compound features a cyclopropyl group, thiophene rings, and a urea moiety, which contribute to its unique properties. The presence of the thiophene ring enhances its electronic characteristics, potentially influencing its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Cyclopropyl Group | Provides rigidity and potential steric effects |

| Thiophene Rings | Imparts aromatic characteristics influencing reactivity |

| Urea Moiety | Facilitates hydrogen bonding interactions with biological substrates |

Synthesis

The synthesis of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

- Formation of Intermediate : The initial step often involves the reaction of thiophene derivatives with cyclopropyl halides.

- Urea Formation : The intermediate is then reacted with isocyanates to form the urea linkage.

- Purification : The final product is purified through recrystallization or chromatography.

Biological Activities

Research has indicated that compounds containing thiophene and urea moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest that urea derivatives can inhibit cancer cell proliferation.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiourea and urea derivatives, including those with thiophene rings. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than 100 µM, indicating promising anticancer activity .

Antimicrobial Activity Comparison

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | Staphylococcus aureus | 50 µg/mL |

| Similar Urea Derivative | Escherichia coli | 60 µg/mL |

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | Human Cancer Cell Line A | <100 |

| Another Thiourea Derivative | Human Cancer Cell Line B | <80 |

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。